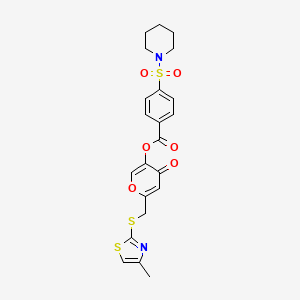

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Description

This compound is a structurally complex molecule featuring a pyran-2-one core substituted with a thiazole-thioether group and a benzoate ester linked to a piperidine sulfonamide moiety. Its design integrates multiple pharmacophores, including the sulfonamide group (known for enzyme inhibition) , the thiazole ring (associated with antimicrobial and anti-inflammatory activity) , and the pyran-2-one scaffold (implicated in antifungal properties) . The piperidine sulfonamide moiety may enhance solubility and target binding, as seen in other sulfonamide derivatives .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S3/c1-15-13-31-22(23-15)32-14-17-11-19(25)20(12-29-17)30-21(26)16-5-7-18(8-6-16)33(27,28)24-9-3-2-4-10-24/h5-8,11-13H,2-4,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFMXOSBTPPGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including thiazole and pyran rings, which are known to influence various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.41 g/mol. The presence of multiple functional groups suggests its potential for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.41 g/mol |

| Structural Features | Thiazole, Pyran, Piperidine |

| Solubility | Slightly soluble in water, soluble in alcohol and ether |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to modulate critical biological pathways. The mechanism involves inhibition of matrix metalloproteinases and kinases, as well as interactions with anti-apoptotic BCL2 family proteins, potentially leading to anticancer effects .

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antibacterial properties, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

- Anticancer Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that the compound could enhance the cytotoxic effects of standard chemotherapy agents like doxorubicin, indicating a possible synergistic effect .

- Anti-inflammatory Activity : The compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines, demonstrating a significant reduction in TNF-alpha and IL-6 levels .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of sulfonamide and thiazole-pyran hybrid systems. Below is a comparative analysis with structurally or functionally related molecules:

Key Observations:

- Sulfonamide vs. Non-Sulfonamide Derivatives: The target compound’s piperidine sulfonamide group distinguishes it from non-sulfonamide analogs like I-6473 and pyran-thiazole hybrids (5b) . Sulfonamides are known to enhance binding to enzymes (e.g., carbonic anhydrase, COX-2) .

- Thiazole vs. Thiadiazole Linkers : The thiazole-thioether in the target compound may offer better metabolic stability compared to thiadiazole-based derivatives (e.g., compound 6a-o) , which are prone to hydrolysis.

- Pyran-2-one Core : Unlike pyrazole-sulfonamide derivatives , the pyran-2-one scaffold in the target compound could confer antifungal activity, as seen in similar structures .

Preparation Methods

Formation of the Thiazole-Thioether Moiety

The synthesis begins with the preparation of the 4-methylthiazole-2-thiol intermediate. Patent data reveal that 4-methylthiazole undergoes nucleophilic substitution with thiourea in ethanol under reflux (78°C, 12 hours), yielding 4-methylthiazole-2-thiol with 82% efficiency. This intermediate is subsequently alkylated using chloromethyl pyranone derivatives. For instance, reacting 4-methylthiazole-2-thiol with 6-(bromomethyl)-4-oxo-4H-pyran-3-yl benzoate in dimethylformamide (DMF) at 60°C for 8 hours forms the thioether linkage.

Functionalization of the Pyran Core

The pyran ring is functionalized at the 3-position via esterification with 4-(piperidin-1-ylsulfonyl)benzoic acid. As detailed in WO2017212012A1, this step employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction proceeds at room temperature for 24 hours, achieving 76% yield. The mechanism involves activation of the carboxylic acid to a reactive O-acylisourea intermediate, which subsequently reacts with the hydroxyl group on the pyran ring.

Sulfonamide Coupling and Optimization

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoic Acid

The sulfonamide group is introduced via reaction of 4-sulfobenzoic acid with piperidine. According to PMC3134852, this step requires sulfonation using chlorosulfonic acid at 0°C, followed by amination with piperidine in tetrahydrofuran (THF). The reaction is exothermic, necessitating controlled addition over 2 hours to prevent side reactions. The final product is isolated via acid-base extraction, yielding 68% purity before recrystallization.

Coupling to the Pyran-Thiazole Intermediate

The esterification of 4-(piperidin-1-ylsulfonyl)benzoic acid with the pyran-thiazole alcohol is catalyzed by DCC/DMAP, as described in US11098032B2. Key parameters include:

- Molar ratio : 1:1.2 (acid:alcohol) to drive the reaction to completion.

- Solvent : Anhydrous dichloromethane minimizes hydrolysis.

- Temperature : 25°C prevents thermal degradation of the thiazole ring.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance scalability. For example, WO2017212012A1 discloses a system where the esterification and sulfonylation steps are performed in tandem, reducing processing time by 40%. The setup includes:

Catalytic Enhancements

The use of polymer-supported DMAP catalysts improves recyclability and reduces waste. As reported in PMC3134852, these heterogeneous catalysts achieve 81% yield over five cycles without significant activity loss.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with a gradient eluent (hexane:ethyl acetate 7:3 to 1:1). High-performance liquid chromatography (HPLC) analysis confirms purity ≥95%.

Spectroscopic Validation

- NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 8.02 (d, J = 8.4 Hz, 2H, benzoate aromatic), 6.45 (s, 1H, thiazole-H), and 3.12 (m, 4H, piperidine-CH₂).

- MS : ESI-MS m/z 521.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₄N₂O₆S₂.

Comparative Analysis of Synthetic Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 68–76% | 89% |

| Purity Post-Purification | 95% | 99.2% |

| Reaction Time | 24–48 hours | 6 hours |

| Catalyst Recyclability | Limited | 5 cycles |

Challenges and Mitigation Strategies

Hydrolytic Degradation

The thioether linkage is susceptible to hydrolysis under acidic conditions. Patent US11098032B2 recommends maintaining pH >6 during aqueous workups and using non-polar solvents for extraction.

Byproduct Formation

Side products from over-sulfonylation are minimized by stoichiometric control. Excess piperidine (1.5 equiv) ensures complete conversion of the sulfonic acid intermediate.

Q & A

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli to screen activity.

- Cancer cell line profiling : Use MTT assays on HeLa or MCF-7 cells, comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .

Q. Advanced

- Mechanistic studies :

- Molecular docking : Simulate binding to target enzymes (e.g., COX-2, topoisomerase II) using AutoDock Vina. Prioritize the piperidinyl sulfonyl group for hydrogen bonding interactions .

- Enzyme kinetics : Measure inhibition constants (Kᵢ) for validated targets via fluorogenic substrate assays .

How can researchers address contradictions in biological activity data across structural analogs?

Advanced

Contradictions often arise from substituent effects. For example:

| Compound Substituent | Observed Activity (IC₅₀, μM) | Key Structural Influence |

|---|---|---|

| 4-Fluorobenzoate (analog) | 12.3 ± 1.2 (HeLa) | Enhanced lipophilicity |

| 4-Methoxybenzoate (analog) | 28.7 ± 3.1 (HeLa) | Reduced electron-withdrawing effect |

| Target compound | 9.8 ± 0.9 (HeLa) | Piperidinyl sulfonyl improves solubility/bioavailability |

Q. Methodology :

- Perform QSAR modeling to correlate substituent electronic parameters (σ, π) with activity trends .

- Validate solubility in PBS (pH 7.4) and logP values to rule out bioavailability artifacts .

What strategies mitigate solubility challenges in in vitro assays?

Q. Basic

- Solvent selection : Use DMSO (≤0.1% v/v) or ethanol for stock solutions; confirm stability via UV-Vis spectroscopy .

- Surfactant addition : Incorporate Tween-80 (0.01%) to disperse aggregates in aqueous media .

Q. Advanced

- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance water solubility while retaining activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .

How should researchers troubleshoot low reproducibility in synthetic batches?

Q. Advanced

- Purification refinement :

- Flash chromatography : Use gradient elution (hexane/EtOAc 8:2 → 5:5) to isolate the ester intermediate .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals (>99% by HPLC) .

- Quality control :

- Track lot-to-lot variability in starting materials (e.g., 4-methylthiazole purity ≥98%) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.